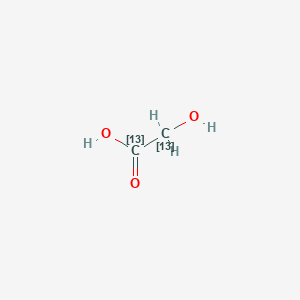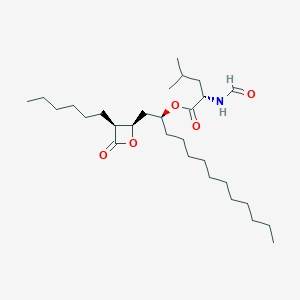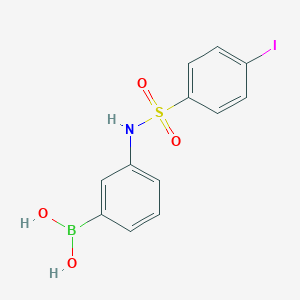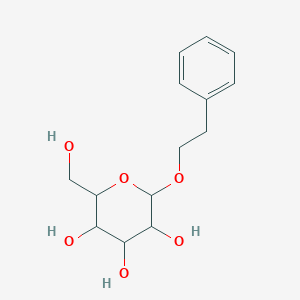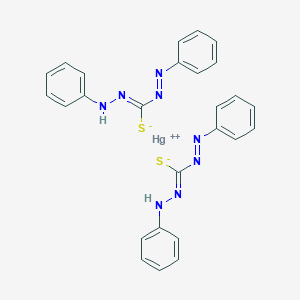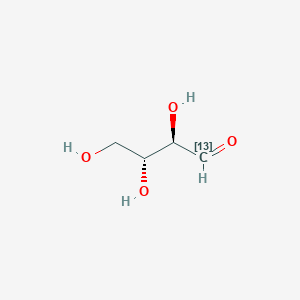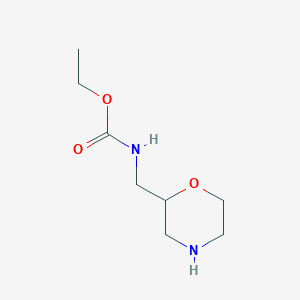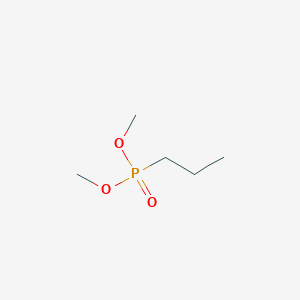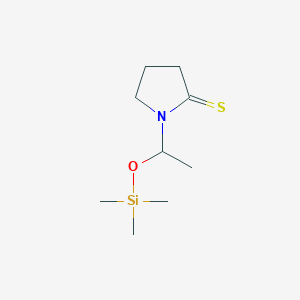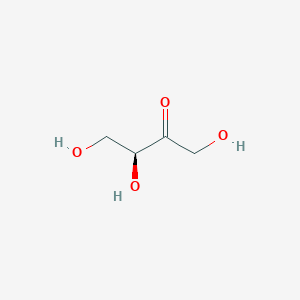
L-赤藓糖醇
描述
L-Erythrulose is a tetrose carbohydrate with the chemical formula C₄H₈O₄. It is a ketose, meaning it contains a ketone group. This compound naturally occurs in red raspberries and is commonly used in self-tanning products due to its ability to react with amino acids in the skin, producing a browning effect similar to that of dihydroxyacetone .
科学研究应用
L-Erythrulose has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various chemical compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and its use in drug delivery systems.
Industry: Widely used in the cosmetics industry, particularly in self-tanning products.
作用机制
- L-Erythrulose, also known as erythrulose, is a tetrose carbohydrate with the chemical formula C₄H₈O₄ .
- The tan produced by erythrulose/DHA has an SPF of up to 3 and enhances free radical injury from UV exposure for 24 hours after application .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
生化分析
Biochemical Properties
L-Erythrulose can be metabolized in some reversible metabolic reactions such as dehydrogenation to D- or L-erythrulose by NAD-dependent cytoplasmic polyol dehydrogenase . It can also be phosphorylated by glycerol kinase to erythritol-1-phosphate followed by dehydrogenation to D-erythrulose 1-phosphate via α–glycerophosphate dehydrogenase .
Cellular Effects
It is known that L-Erythrulose can be produced by the oxidation of meso-erythritol . This oxidation process is catalyzed by membrane-bound dehydrogenases in Gluconobacter oxydans , suggesting that L-Erythrulose might play a role in the oxidative stress response in cells.
Molecular Mechanism
The molecular mechanism of L-Erythrulose involves its interaction with enzymes such as NAD-dependent cytoplasmic polyol dehydrogenase and glycerol kinase . These enzymes catalyze the conversion of L-Erythrulose to other metabolites, influencing cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that L-Erythrulose can be produced efficiently by Gluconobacter oxydans in a DO-controlled stirred-tank bioreactor , suggesting that L-Erythrulose is stable under these conditions.
Metabolic Pathways
L-Erythrulose is involved in the pentose phosphate pathway . It can be converted to D- or L-erythrulose by NAD-dependent cytoplasmic polyol dehydrogenase . It can also be phosphorylated by glycerol kinase to erythritol-1-phosphate .
Subcellular Localization
Given that L-Erythrulose is involved in metabolic pathways that occur in the cytoplasm , it is likely that L-Erythrulose is localized in the cytoplasm of cells.
准备方法
Synthetic Routes and Reaction Conditions: L-Erythrulose can be synthesized through the oxidation of meso-erythritol. This process is often catalyzed by membrane-bound dehydrogenases in bacteria such as Gluconobacter oxydans. The oxidation reaction is typically carried out in a controlled environment, with specific conditions such as temperature and pH being carefully monitored to optimize yield .
Industrial Production Methods: In industrial settings, L-Erythrulose is produced using a continuous membrane bioreactor with full cell retention. This method helps to overcome substrate inhibition and achieve high product yields. For example, a study reported achieving a product concentration of 54 g/L L-Erythrulose with a space-time yield of 27 g/L/h .
化学反应分析
Types of Reactions: L-Erythrulose undergoes various chemical reactions, including:
Oxidation: Conversion of meso-erythritol to L-Erythrulose.
Reduction: L-Erythrulose can be reduced back to meso-erythritol under specific conditions.
Substitution: It can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Catalyzed by pyrroloquinoline quinone-containing dehydrogenases in the presence of oxygen.
Reduction: Requires NADH as a coenzyme and is typically carried out at a pH of 6.0.
Major Products:
Oxidation: L-Erythrulose.
Reduction: Meso-erythritol.
相似化合物的比较
- Dihydroxyacetone (DHA)
- Erythritol
- Xylitol
属性
IUPAC Name |
(3S)-1,3,4-trihydroxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h3,5-7H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHVQVXLPRNCX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019042 | |
| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Erythrulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
533-50-6 | |
| Record name | L-Erythrulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Erythrulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-1,3,4-Trihydroxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-ERYTHRULOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKK1W5B83O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Erythrulose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-erythrulose?
A1: L-Erythrulose has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol.
Q2: Are there any specific spectroscopic data available for L-erythrulose?
A2: Yes, studies have utilized techniques like 13C-NMR [] and polarimetry [] to characterize L-erythrulose, confirming its structure and properties.
Q3: What is known about the stability of L-erythrulose?
A3: Research indicates that the stability of L-erythrulose can be impacted by factors like pH and temperature. For instance, one study observed that an erythrose reductase, which acts on L-erythrulose, exhibited stability within a pH range of 6.0-8.0 and below 40°C [].
Q4: How is L-erythrulose produced through microbial activity?
A4: Several studies highlight the production of L-erythrulose through the fermentation of erythritol by various microorganisms. For example, Gluconobacter frateurii CHM 43 efficiently oxidizes erythritol to L-erythrulose []. Similarly, Gluconobacter kondonii HD385 produced a significant yield of 82.9 g/L L-erythrulose from a 10% erythritol medium [].
Q5: What role does L-erythrulose play in the metabolism of erythritol by bacteria like Propionibacterium pentosaceum?
A5: Research suggests that L-erythrulose-1-phosphate is a key intermediate in the erythritol metabolic pathway of P. pentosaceum. It is believed to be formed from L-erythritol-1-phosphate and subsequently cleaved between the C3 and C4 positions, yielding formaldehyde and dihydroxyacetone-phosphate [].
Q6: Can L-erythrulose be produced using enzymes?
A6: Yes, L-erythrulose can be synthesized enzymatically. One approach utilizes a three-enzyme cascade involving D-amino acid oxidase, catalase, and transketolase, with D-serine and glycolaldehyde as starting materials []. Another method leverages a polyol dehydrogenase from the yeast Lipomyces starkeyi CBS 1807, which specifically oxidizes erythritol to L-erythrulose [].
Q7: How does L-erythrulose interact with enzymes like ribulokinase?
A8: L-Erythrulose acts as a competitive inhibitor of L-ribulose for the enzyme ribulokinase. This competition influences the enzyme's kinetic mechanism and substrate specificity [].
Q8: Can L-erythrulose be used in the synthesis of rare sugars?
A9: Yes, the enzyme L-arabinose isomerase from Mycobacterium smegmatis SMDU has demonstrated the ability to catalyze the isomerization of L-erythrulose to L-threose. This enzymatic conversion holds potential for producing the rare sugar L-threose from the more readily available erythritol [].
Q9: How do structural modifications of L-erythrulose derivatives impact their reactivity?
A10: Studies exploring the diastereoselectivity of organometallic additions to protected L-erythrulose derivatives, modified with O-silyl, O-benzyl, and O-trityl groups, suggest that the position and nature of these protecting groups significantly influence stereochemical outcomes [].
Q10: What is the significance of alpha-chelation in reactions involving L-erythrulose derivatives?
A11: Research indicates that the formation of alpha-chelates plays a crucial role in the stereochemical control of nucleophilic additions to alpha,beta-dioxygenated ketones derived from L-erythrulose []. This understanding is valuable in designing stereoselective synthetic strategies.
Q11: Have there been any computational studies on L-erythrulose and its derivatives?
A12: Yes, theoretical studies using methods like PM3 and HF/3-21G have been conducted to investigate the addition of organomagnesium reagents to chiral alpha-alkoxy carbonyl compounds, including L-erythrulose derivatives. These studies offer valuable insights into the reaction mechanisms and stereochemistry of these reactions [].
Q12: What is the historical context of L-erythrulose research?
A13: Early research recognized the ability of Acetobacter suboxydans to oxidize erythritol to L-erythrulose []. Over time, studies have explored its role in metabolic pathways [], enzymatic synthesis [], and applications in biocatalysis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





